BenchChemオンラインストアへようこそ!

SV 293

D2 receptor selectivity radioligand binding dopamine receptor subtypes

SV 293 delivers 100-fold binding selectivity for D2 over D3/D4 dopamine receptors and consistent neutral antagonism across adenylyl cyclase, GIRK, and ERK pathways. This dual profile enables unambiguous D2-specific interrogation without confounding cross-reactivity or pathway bias. Validated in vivo at 5.6 mg/kg for addiction and neuropsychiatric models. For rigorous D2 blockade and orthogonal D2/D3 control, order SV 293.

Molecular Formula C22H26N2O2S
Molecular Weight 382.5 g/mol
Cat. No. B1682837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSV 293
SynonymsSV293;  SV-293;  SV 293; 
Molecular FormulaC22H26N2O2S
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CN3CCC(CC3)(C4=CC=C(C=C4)SC)O
InChIInChI=1S/C22H26N2O2S/c1-26-18-5-8-21-20(13-18)16(14-23-21)15-24-11-9-22(25,10-12-24)17-3-6-19(27-2)7-4-17/h3-8,13-14,23,25H,9-12,15H2,1-2H3
InChIKeyLIFHVPXIKLLTMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SV 293: D2 Dopamine Receptor-Selective Antagonist for Neurological and Neuropsychiatric Research


SV 293 [1-([5-methoxy-1H-indol-3-yl]methyl)-4-(4-[methylthio]phenyl)piperidin-4-ol] is a substituted phenyl-4-hydroxy-1-piperidyl indole analogue that functions as a D2 dopamine receptor-selective antagonist with neutral antagonist activity [1][2]. The compound has a molecular formula of C22H26N2O2S and a molecular weight of 382.52 . SV 293 binds to human D2 receptors with 100-fold higher affinity compared to human D3 and D4 dopamine receptor subtypes, making it a valuable pharmacological tool for dissecting D2-specific signaling pathways [1].

Why Generic D2 Antagonists Cannot Replace SV 293 in Mechanistic Studies


D2-like dopamine receptors (D2, D3, D4) share high structural homology and often exhibit overlapping pharmacological profiles, making it challenging to attribute functional outcomes to a specific subtype [1]. Widely used tools such as haloperidol and raclopride lack sufficient D2/D3 discrimination, while L-741,626 offers only ~40-fold D2 over D3 selectivity and exhibits mixed agonist/antagonist properties in some assays [2][3]. SV 293 differentiates itself through a combination of (1) 100-fold binding selectivity for D2 over D3/D4 and (2) consistent neutral antagonist activity across all three major D2 signaling pathways—adenylyl cyclase inhibition, GIRK channel activation, and ERK phosphorylation [1][4]. This dual profile enables unambiguous interrogation of D2-specific contributions without the confounding variables introduced by partial agonism or cross-reactivity.

Quantitative Differentiation of SV 293 Against Comparator Compounds: Binding, Functional, and In Vivo Evidence


SV 293 Demonstrates 100-Fold D2/D3 Binding Selectivity, Surpassing L-741,626 and Raclopride

SV 293 binds to human D2 receptors with 100-fold higher affinity compared to human D3 and D4 dopamine receptor subtypes [1]. In contrast, the commonly used D2-selective antagonist L-741,626 exhibits only ~40-fold selectivity (Ki D2=2.4 nM, Ki D3=100 nM) , while raclopride shows minimal D2/D3 discrimination (Ki D2=1.8 nM, Ki D3=3.5 nM) [2]. This quantitative advantage in selectivity enables cleaner D2-specific pharmacological dissection.

D2 receptor selectivity radioligand binding dopamine receptor subtypes

SV 293 Acts as a Neutral Antagonist Across All Three D2 Signaling Pathways, Unlike SV-III-130s Which Exhibits Partial Agonism

In a direct head-to-head study comparing SV 293 and the structurally related D2-selective compound SV-III-130s, SV 293 was found to be a neutral antagonist in all three functional assays: adenylyl cyclase inhibition, GIRK channel activation, and ERK1/2 phosphorylation [1]. In contrast, SV-III-130s displayed partial agonist activity in the adenylyl cyclase inhibition assay while acting as an antagonist in the GIRK and pERK1/2 assays [1][2].

functional selectivity biased signaling neutral antagonist

SV 293 Reverses Quinpirole-Induced Adenylyl Cyclase Inhibition with an IC50 of 0.25 ± 0.27 μM

In a forskolin-dependent adenylyl cyclase inhibition assay using HEK cells expressing human D2 receptors, SV 293 completely reversed the inhibitory effect of the full D2-like agonist quinpirole with an IC50 of 0.25 ± 0.27 μM and a Hill coefficient of 0.89, indicating a single binding site [1]. While direct IC50 comparisons for other D2 antagonists in this exact assay format are not available from the same study, this quantitative potency value establishes a benchmark for functional antagonism in this pathway.

adenylyl cyclase functional antagonism IC50

SV 293 at 5.6 mg/kg Reduces Cocaine-Seeking Behavior and Locomotor Activity In Vivo

In a rat behavioral study, a 5.6 mg/kg dose of SV 293 significantly decreased drug-seeking behavior elicited by cocaine-related cues and environmental stimuli, as well as cocaine-induced locomotor activity [1]. This in vivo evidence demonstrates that SV 293's D2-selective antagonism translates to measurable behavioral effects in addiction models, whereas less selective D2/D3 antagonists like raclopride produce distinct and sometimes opposing behavioral outcomes due to concurrent D3 blockade [2].

cocaine addiction drug-seeking behavior locomotor activity

SV 293 Exhibits D2/D3 Selectivity Superior to SB-277011-A's D3/D2 Selectivity Profile

While SV 293 is optimized for D2 selectivity (100-fold over D3/D4), the D3-selective antagonist SB-277011-A exhibits the inverse profile: pKi=8.0 for D3 vs. pKi=6.0 for D2, representing approximately 100-fold D3 over D2 selectivity . This complementary selectivity profile positions SV 293 and SB-277011-A as orthogonal tool compounds for teasing apart D2-specific vs. D3-specific contributions in the same experimental system.

D3 receptor receptor subtype specificity tool compound comparison

Optimal Research Applications for SV 293 Based on Validated Differentiation Evidence


Dissecting D2-Specific Contributions in Neuropsychiatric Disease Models

SV 293's 100-fold D2/D3 selectivity [1] makes it the preferred tool for studies requiring unambiguous attribution of behavioral or neurochemical outcomes to D2 receptor blockade. Unlike L-741,626 (~40-fold) or raclopride (~2-fold), SV 293 minimizes D3-mediated confounding. Validated in vivo at 5.6 mg/kg for reducing cocaine-seeking behavior [2], SV 293 is suitable for addiction, schizophrenia, and Parkinson's disease models where D2 vs. D3 functional roles must be resolved.

Functional Selectivity Studies Requiring Pure Neutral Antagonism

When pathway-specific bias must be eliminated from experimental design, SV 293 provides consistent neutral antagonism across adenylyl cyclase, GIRK channel, and ERK phosphorylation pathways [3]. This contrasts with SV-III-130s, which introduces partial agonist activity in the adenylyl cyclase pathway. SV 293 is therefore the compound of choice for baseline D2 blockade experiments and for calibrating assay systems where pure antagonist controls are required.

Orthogonal Tool Compound Pairing for D2 vs. D3 Dissection

SV 293 (100-fold D2-selective) and SB-277011-A (100-fold D3-selective) form a validated orthogonal pair for rigorous control of dopamine receptor subtype contributions . This dual-tool approach enables researchers to isolate D2-specific effects in systems where both D2 and D3 receptors are co-expressed and functionally relevant, such as in nucleus accumbens medium spiny neurons.

In Vitro D2 Functional Assay Standardization

With a defined IC50 of 0.25 ± 0.27 μM for reversing quinpirole-induced adenylyl cyclase inhibition [4], SV 293 provides a quantitative benchmark for calibrating D2 functional assays. Laboratories can use this established potency value to validate assay conditions, compare experimental outcomes across studies, and ensure reproducible D2 blockade when designing concentration-response experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SV 293

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.